molecular formula C11H14O2S B14026699 3-Isopropyl-5-(methylthio)benzoic acid

3-Isopropyl-5-(methylthio)benzoic acid

Cat. No.: B14026699
M. Wt: 210.29 g/mol
InChI Key: QNQIFBNGHWFDEP-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is characterized by the presence of an isopropyl group and a methylthio group attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 3-Isopropyl-5-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid to undergo alkylation, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Isopropyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Isopropyl-5-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

3-Isopropyl-5-(methylthio)benzoic acid can be compared with other similar compounds such as:

    3-Isopropylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of an isopropyl group, leading to different applications and reactivity.

    3-Isopropyl-4-methylbenzoic acid: The position of the methyl group differs, affecting its chemical behavior.

The uniqueness of this compound lies in its specific functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-methylsulfanyl-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

QNQIFBNGHWFDEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)SC)C(=O)O

Origin of Product

United States

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